3-Bromo-2,5-bis(4-chlorophenyl)thiophene
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Overview
Description
3-Bromo-2,5-bis(4-chlorophenyl)thiophene is a thiophene derivative with the molecular formula C16H9BrCl2S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(4-chlorophenyl)thiophene typically involves the bromination of 2,5-bis(4-chlorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-bis(4-chlorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of thiophene derivatives can lead to the formation of thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into their corresponding dihydrothiophenes.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
3-Bromo-2,5-bis(4-chlorophenyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-bis(4-chlorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substituents can influence its reactivity and binding affinity to various biological targets, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorothiophene
- 2,5-Dibromothiophene
- 2,5-Dichlorothiophene
Uniqueness
3-Bromo-2,5-bis(4-chlorophenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C16H9BrCl2S |
---|---|
Molecular Weight |
384.1 g/mol |
IUPAC Name |
3-bromo-2,5-bis(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C16H9BrCl2S/c17-14-9-15(10-1-5-12(18)6-2-10)20-16(14)11-3-7-13(19)8-4-11/h1-9H |
InChI Key |
DFHUTGHZSTYDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)Cl)Br)Cl |
Origin of Product |
United States |
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